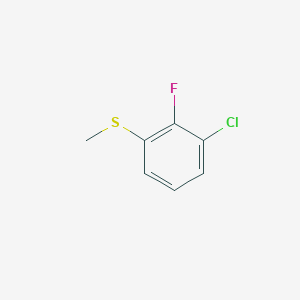

3-Chloro-2-fluorothioanisole

Description

Properties

IUPAC Name |

1-chloro-2-fluoro-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBZGYSOFAPDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591335 | |

| Record name | 1-Chloro-2-fluoro-3-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214057-24-6 | |

| Record name | 1-Chloro-2-fluoro-3-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluorothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluorothioanisole typically involves the halogenation of thioanisole. One common method is the electrophilic aromatic substitution reaction where thioanisole is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluorothioanisole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler thioanisole derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Various substituted thioanisole derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Thioanisole and its derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization:

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity can be attributed to the presence of the halogen atoms, which can facilitate nucleophilic substitution reactions.

- Nucleophilic Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, allowing for the introduction of different functional groups. This makes 3-chloro-2-fluorothioanisole useful for constructing diverse chemical architectures.

| Reaction Type | Example Product | Reference |

|---|---|---|

| SN2 Reactions | Aryl derivatives | |

| Cross-Coupling Reactions | Biologically active compounds | |

| Fluorination | Fluorinated derivatives |

Medicinal Chemistry

Pharmacological Potential:

Research indicates that compounds containing both chlorine and fluorine atoms can exhibit enhanced biological activity. The introduction of these halogens often alters the pharmacokinetic properties of the parent compounds.

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural features, which warrant further investigation into its efficacy against various pathogens.

Case Study:

A study published in a peer-reviewed journal explored the synthesis of fluorinated thioethers and their biological activity. The findings indicated that derivatives of this compound showed promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

Material Science

Polymer Chemistry:

The compound has potential applications in polymer science, particularly in modifying polymer surfaces to enhance properties such as hydrophobicity and chemical resistance.

- Surface Modification: Incorporating this compound into polymer matrices can lead to improved mechanical properties and stability under various environmental conditions.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorothioanisole involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological research, it may interact with proteins or enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

The following analogs were selected based on structural and functional similarities:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (Da) | Substituents | Patent Count |

|---|---|---|---|---|---|

| This compound | 214057-24-6 | C₇H₆ClFS | 175.98628 | -Cl (3-), -F (2-), -SMe (1-) | 17 |

| 2-Chloro-6-fluorotoluene | Not provided | C₇H₆ClF | 144.0142 | -Cl (2-), -F (6-), -Me (1-) | 1942 |

| 3-Chloro-2-fluoroanisole | 261762-56-5 | C₇H₆ClFO | 160.57 (estimated) | -Cl (3-), -F (2-), -OMe (1-) | Not provided |

| 3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole | 949900-56-5 | C₁₀H₁₀ClFO | 200.64 | -Cl (3-), -F (2-), -OMe (1-), -CH₂C(CH₂) (6-) | 1 (synthesis route) |

Detailed Comparison

Electronic and Steric Effects

- This compound :

The sulfur atom in the thioanisole group (-SMe) is less electronegative than oxygen, leading to a weaker electron-donating effect compared to methoxy (-OMe) analogs. This enhances the electrophilicity of the aromatic ring, making it reactive in nucleophilic substitution or cross-coupling reactions . - 2-Chloro-6-fluorotoluene :

Lacks sulfur/oxygen substituents, reducing polarity. The methyl (-Me) group provides steric hindrance but minimal electronic activation, limiting its utility in reactions requiring directed metalation .

Industrial Relevance

- Patent Activity: 2-Chloro-6-fluorotoluene dominates with 1,942 patents, likely due to its versatility as a building block in polymers, agrochemicals, or liquid crystals. this compound’s lower patent count (17) suggests niche applications, possibly in organocatalysis or specialty chemical synthesis .

- Synthetic Complexity :

The addition of a 1-methyleneethyl group in 3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole introduces steric challenges, as reflected in its single documented synthesis route .

Physicochemical Properties

- Molecular Weight and Polarity :

Thioanisole derivatives (e.g., 175.99 Da) are heavier than their toluene analogs (144.01 Da) due to sulfur’s higher atomic mass. This increases boiling points and may reduce volatility . - Solubility: Sulfur’s polarizability enhances solubility in non-polar solvents compared to oxygenated analogs, which are more hydrophilic .

Biological Activity

3-Chloro-2-fluorothioanisole (C7H6ClFS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of chlorine and fluorine atoms on the aromatic ring, which significantly influences its reactivity and biological properties. The structure can be represented as follows:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | This compound | Contains both chlorine and fluorine substituents, enhancing its biological activity compared to other thioanisoles. |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. The halogen substituents can modulate the compound's binding affinity and reactivity, making it a valuable tool in biochemical assays.

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to altered enzyme activity, impacting drug efficacy and toxicity .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated in drug-resistant ovarian cancer cell lines, demonstrating potential for overcoming resistance mechanisms .

Cytotoxicity Against Cancer Cell Lines

Research indicates that compounds similar to this compound show significant cytotoxicity in various cancer models:

- Study on Drug-Resistant Cell Lines : A study highlighted that fluorinated derivatives exhibited enhanced potency against drug-resistant ovarian cancer cell lines compared to traditional chemotherapeutics like paclitaxel. This suggests that this compound may also have similar properties .

Biochemical Assays

In biochemical assays, this compound has been utilized to investigate enzyme interactions:

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific cytochrome P450 isoforms, revealing insights into its potential as a modulator of drug metabolism .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound based on current research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.